molecular formula C16H16BrN3O B11095476 2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11095476
M. Wt: 346.22 g/mol
InChI Key: DDTDPGJJXBJVSH-XDHOZWIPSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an amino group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C16H16BrN3O/c1-12(13-6-3-2-4-7-13)19-20-16(21)11-18-15-9-5-8-14(17)10-15/h2-10,18H,11H2,1H3,(H,20,21)/b19-12+

InChI Key

DDTDPGJJXBJVSH-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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